molecular formula C12H10N2O4 B1441732 4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1018276-57-7

4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

货号: B1441732
CAS 编号: 1018276-57-7
分子量: 246.22 g/mol
InChI 键: QZESRSHRXCXGDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a hydroxyl group at position 4, a ketone at position 6, and a carboxylic acid moiety at position 3. The 3-methylphenyl substituent at position 1 distinguishes it from structurally related compounds. This molecule is primarily utilized in pharmacological research and as a synthetic intermediate .

属性

IUPAC Name

4-hydroxy-1-(3-methylphenyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-3-2-4-8(5-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZESRSHRXCXGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H11N3O4
  • Molecular Weight: 253.24 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antitumor properties. For instance, compounds similar to 4-hydroxy-1-(3-methylphenyl)-6-oxo have demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and BT-549) and hepatocellular carcinoma (HCC) cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vivo studies suggest that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases like asthma and rheumatoid arthritis. This effect is likely mediated through the modulation of phosphodiesterase (PDE) activity, particularly PDE4D, which plays a role in inflammatory signaling pathways .

Neuroprotective Effects

There is emerging evidence that pyridazine derivatives may possess neuroprotective properties. Research indicates that these compounds can enhance neuronal survival under oxidative stress conditions by reducing reactive oxygen species (ROS) generation and promoting mitochondrial function. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

StudyObjectiveFindings
In vitro study on MDA-MB-231 cells Assess antitumor activityThe compound inhibited cell proliferation by inducing apoptosis through CDK inhibition.
Animal model of asthma Evaluate anti-inflammatory effectsReduced airway hyperresponsiveness and eosinophilic inflammation in guinea pigs.
Neuroprotection study Investigate effects on neuronal cellsImproved cell viability and function in models of oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs): This leads to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Phosphodiesterase Activity: Particularly PDE4D, which affects inflammatory mediator release.
  • Antioxidant Effects: Reducing oxidative stress in neuronal cells enhances their survival.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring significantly influences physicochemical and biological properties:

Compound Name Substituent Molecular Weight Key Properties/Applications Source
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid Phenyl (no methyl) 234.19 Synthetic precursor; lower lipophilicity
1-(4-Fluorophenyl)-6-oxo-...carboxylic acid 4-Fluorophenyl 234.19 Enhanced metabolic stability; halogenated analog
4-Hydroxy-1-(2-methoxyphenyl)-...carboxylic acid 2-Methoxyphenyl 262.22 Increased polarity due to methoxy group
4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-...acid 3-Trifluoromethylphenyl 311.23 Electron-withdrawing group; medicinal applications
4-Methoxy-1-(2-methylphenyl)-...carboxylic acid 2-Methylphenyl, 4-OMe 276.26 Steric hindrance from ortho-substituent

Key Observations :

  • Lipophilicity : The trifluoromethyl group (logP ~2.5) increases lipophilicity compared to the methyl group (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility .
Functional Group Modifications
Compound Name Functional Group Molecular Weight Applications Source
4-HYDROXY-6-OXO-1-PHENYL...CARBOXAMIDE Carboxamide 233.21 Altered hydrogen bonding; protease inhibition studies
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate Free carboxylic acid 139.09 (anhydrous) Building block for metal-organic frameworks

Key Observations :

  • Carboxamide vs. Carboxylic Acid : The carboxamide derivative () exhibits reduced acidity (pKa ~4.5 vs. ~2.5 for carboxylic acid), impacting ionization and solubility under physiological conditions .

准备方法

General Synthetic Strategy

The synthesis generally involves the cyclization of hydrazine derivatives with β-keto esters or related precursors to form the pyridazine ring. For the methylphenyl-substituted derivatives, the starting material is typically a methylphenylhydrazine (in this case, 3-methylphenylhydrazine), which reacts with a β-keto ester like ethyl acetoacetate.

Key steps include:

  • Condensation: Formation of hydrazone intermediate by reaction of methylphenylhydrazine with β-keto ester.
  • Cyclization: Intramolecular cyclization under acidic or heated conditions to form the dihydropyridazine ring.
  • Oxidation/Functionalization: Introduction or stabilization of keto and hydroxy groups at specific ring positions.
  • Carboxylation: Incorporation or retention of the carboxylic acid group at the 3-position.

Detailed Reaction Conditions and Procedures

Step Reagents & Conditions Description Yield & Notes
1. Condensation 3-Methylphenylhydrazine + ethyl acetoacetate; solvent: ethanol or acetic acid; temperature: reflux or 60-80°C; acidic catalyst (e.g., acetic acid) Formation of hydrazone intermediate Moderate to high yields reported for analogous 4-methylphenyl derivatives
2. Cyclization Continued heating under acidic conditions; possible use of dehydrating agents Ring closure to form dihydropyridazine structure Reaction time varies (several hours)
3. Oxidation Mild oxidants such as potassium permanganate (KMnO4) or other selective oxidants Introduction of keto group at 6-position if not formed during cyclization Controlled to avoid overoxidation
4. Purification Recrystallization or chromatographic techniques To obtain high purity compound Essential for research-grade material

This general approach is adapted from the synthesis of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which shares the same core structure but differs in the position of the methyl substituent on the phenyl ring.

Industrial and Scale-Up Considerations

Industrial synthesis often employs:

Such methods improve reproducibility and reduce batch-to-batch variation, critical for pharmaceutical or research applications.

Representative Experimental Data from Related Compounds

Although direct data on the 3-methylphenyl derivative is scarce, the following table summarizes experimental conditions and yields for closely related compounds, which can guide the preparation of the target compound.

Compound Reaction Conditions Yield Notes
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 4-methylphenylhydrazine + ethyl acetoacetate in ethanol, reflux, acidic catalyst Moderate to high yields (>70%) Purification by recrystallization
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (related pyridazine derivative) Reaction with di-tert-butyl dicarbonate, ammonium bicarbonate, pyridine in 1,4-dioxane at 20°C for 18h High yield, solid product Used as intermediate in further synthesis
Acid chloride formation from pyridazine carboxylic acid Reaction with oxalyl chloride in dichloromethane at room temperature for 1.5h Quantitative conversion Precursor for amide bond formation

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent Ethanol, acetic acid, 1,4-dioxane Solubility and reaction rate
Temperature 20°C to reflux (~80°C) Influences reaction kinetics and yield
Reaction Time 3 to 18 hours Ensures complete cyclization
Catalyst/Acid Acetic acid, pyridine Promotes condensation and cyclization
Oxidants KMnO4, mild oxidants Introduce keto group selectively
Purification Recrystallization, chromatography Achieves high purity

常见问题

Q. What are the optimal storage conditions to ensure the stability of 4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?

Answer: The compound should be stored in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture, dust, or incompatible substances (e.g., strong oxidizing agents). Use airtight containers and minimize temperature fluctuations during handling .

Q. Which analytical methods are recommended for characterizing the compound’s purity and structure?

Answer:

  • Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.
  • Chromatography: High-performance liquid chromatography (HPLC) with UV detection is advised for assessing purity (e.g., ≥95% as per Certificate of Analysis) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can validate molecular weight (156.10 g/mol) .

Q. What personal protective equipment (PPE) is mandatory during laboratory handling?

Answer:

  • Eye/Face Protection: Safety glasses and face shields compliant with EN 166 (EU) or NIOSH (US) standards.
  • Skin Protection: Nitrile gloves inspected for integrity; lab coats to prevent direct contact.
  • Respiratory Protection: Use N95 masks if aerosol formation is possible. Ensure local exhaust ventilation .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data under varying experimental conditions?

Answer:

  • Controlled Parameter Studies: Systematically vary factors like temperature, pH, and solvent polarity (e.g., DMSO vs. aqueous buffers) to identify reactivity thresholds.
  • By-Product Analysis: Use LC-MS or GC-MS to detect intermediates or degradation products.
  • Cross-Validation: Compare results with structurally analogous pyridazine derivatives (e.g., methyl ester analogs in patent literature) .

Q. What strategies are recommended to optimize synthetic yield while minimizing by-products?

Answer:

  • Catalytic Optimization: Test palladium or copper catalysts for coupling reactions, noting their impact on regioselectivity.
  • Purification Techniques: Employ gradient column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures).
  • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers investigate the compound’s mutagenic potential given limited toxicological data?

Answer:

  • In Vitro Assays: Conduct Ames tests (OECD 471) with Salmonella typhimurium strains to assess frameshift or base-pair mutations.
  • In Silico Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints.
  • Dose-Response Studies: Use mammalian cell lines (e.g., CHO-K1) for micronucleus assays (OECD 487) to evaluate chromosomal damage .

Methodological Notes

  • Stability Testing: For long-term stability, conduct accelerated degradation studies at 25°C/60% RH and monitor via HPLC .
  • Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere, stirring rates) to ensure reproducibility across labs .
  • Toxicity Workflows: Prioritize OECD-compliant assays to align with regulatory standards for preclinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。